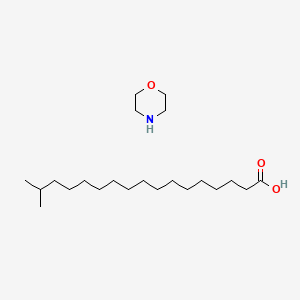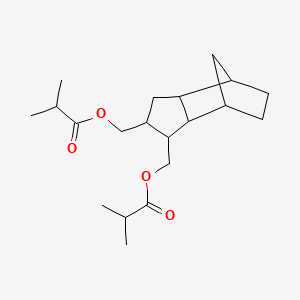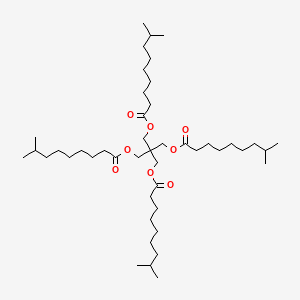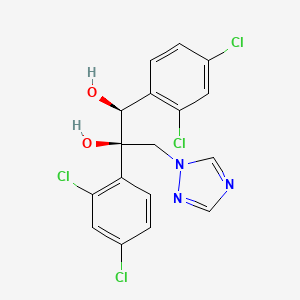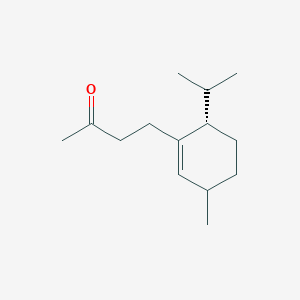
6-(Isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 298-062-9 is known as 6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al. This organic compound is characterized by its unique structure, which includes a cyclohexene ring substituted with isopropyl and dimethyl groups, as well as a propanal group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with isopropyl bromide in the presence of a strong base such as sodium hydride. This reaction is followed by the addition of a propanal group through a Grignard reaction, using propylmagnesium bromide as the reagent.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and alkylation processes. The use of palladium or platinum catalysts can facilitate the hydrogenation of cyclohexene derivatives, while alkylation is achieved using various alkyl halides under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and dimethyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, its hydrophobic cyclohexene ring allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al is unique due to its combination of an aldehyde group with a substituted cyclohexene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
93777-32-3 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
4-[(6S)-3-methyl-6-propan-2-ylcyclohexen-1-yl]butan-2-one |
InChI |
InChI=1S/C14H24O/c1-10(2)14-8-5-11(3)9-13(14)7-6-12(4)15/h9-11,14H,5-8H2,1-4H3/t11?,14-/m0/s1 |
Clé InChI |
OMMLCLSLIADMDV-IAXJKZSUSA-N |
SMILES isomérique |
CC1CC[C@H](C(=C1)CCC(=O)C)C(C)C |
SMILES canonique |
CC1CCC(C(=C1)CCC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


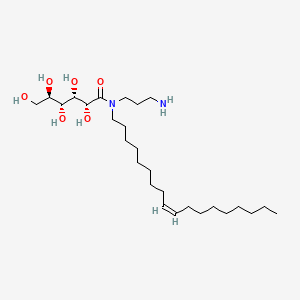

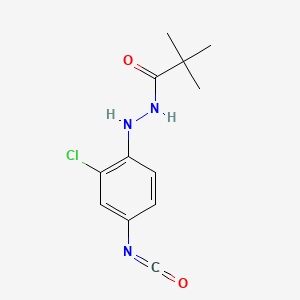
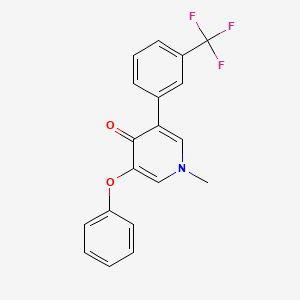
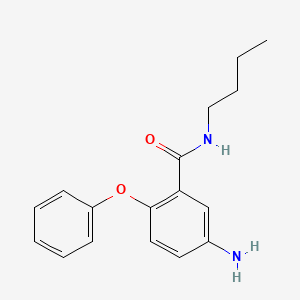
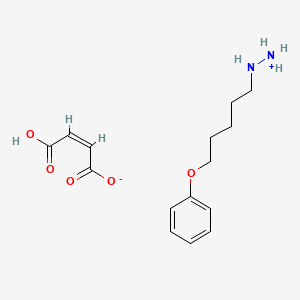
![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)
